4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-isopropylbenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Isopropylbenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Isopropylbenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Isopropylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Isopropylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
Molecular Formula |
C19H20N4S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4S/c1-13(2)16-10-6-15(7-11-16)12-20-23-18(21-22-19(23)24)17-8-4-14(3)5-9-17/h4-13H,1-3H3,(H,22,24)/b20-12+ |
InChI Key |
YVPIYJSVGQNMID-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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